molecular formula C14H15F4NO2 B5673046 1-(2,3,5,6-tetrafluoro-4-methoxybenzyl)azepan-2-one

1-(2,3,5,6-tetrafluoro-4-methoxybenzyl)azepan-2-one

Cat. No. B5673046
M. Wt: 305.27 g/mol
InChI Key: PPUQSKUANKQTOZ-UHFFFAOYSA-N
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Description

1-(2,3,5,6-tetrafluoro-4-methoxybenzyl)azepan-2-one is a compound with potential applications in various fields of chemistry and pharmaceuticals. It belongs to a class of organic compounds known for their complex molecular structures and interesting chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves solventless, metal-free catalysis and regioselective reactions. For example, the synthesis of 4-trichloroacetyl-1-(2,6-difluorobenzyl/benzyl/4-methoxybenzyl)-5-methyl(phenyl)-1H-1,2,3-triazoles as new precursors uses a one-pot reaction employing a solventless, metal-free catalysis without any reducing reagent (Bonacorso et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds like 1-(2,3,5,6-tetrafluoro-4-methoxybenzyl)azepan-2-one can be determined by methods such as X-ray crystallography. For instance, (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one's configuration was determined using this technique (Ihnatenko et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be complex. For instance, 2,3,4,5,6-pentafluorobenzoic acid can be selectively reduced to 2,3,4,5,6-pentafluorobenzyl alcohol under certain conditions, showcasing the reactivity of fluorinated benzyl compounds (Iwasaki et al., 1987).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. The presence of fluorine atoms and a methoxy group can impact properties like solubility, melting point, and stability.

Chemical Properties Analysis

The chemical properties of 1-(2,3,5,6-tetrafluoro-4-methoxybenzyl)azepan-2-one are likely to include reactivity with various organic and inorganic reagents, potential for forming derivatives, and interactions with biological molecules. For example, the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester indicate the reactivity of tetrafluoro-4-methoxyphenyl compounds (Pimenova et al., 2003).

properties

IUPAC Name

1-[(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F4NO2/c1-21-14-12(17)10(15)8(11(16)13(14)18)7-19-6-4-2-3-5-9(19)20/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUQSKUANKQTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)CN2CCCCCC2=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3,5,6-Tetrafluoro-4-methoxybenzyl)azepan-2-one

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